molecular formula C22H22ClN7OS B2604580 N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1351610-26-8

N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2604580
CAS RN: 1351610-26-8
M. Wt: 467.98
InChI Key: FCZBMRWVEIQPJP-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN7OS and its molecular weight is 467.98. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • Some new pyrazolopyridine derivatives were synthesized and evaluated for their antioxidant properties. Compounds exhibited promising activities, indicating the potential of similar structures for developing antioxidant agents (Gouda, 2012).
  • New heterocycles incorporating the pyrazolopyridine moiety were synthesized, showcasing antimicrobial agents' potential. This underscores the chemical framework's versatility in generating compounds with biological activities (Abu-Melha, 2013).

Synthesis and Biological Evaluation

  • The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolopyrimidinones through [3+2] cycloaddition reactions was reported, indicating the importance of such structures in developing new chemical entities with potential biological activities (Rahmouni et al., 2014).
  • A compound showing good fungicidal and antiviral activities against tobacco mosaic virus was synthesized, which involved the creation of complex structures for potential agricultural and pharmaceutical applications (Li et al., 2015).

Molecular Interaction and Enzyme Inhibition

  • Molecular interaction studies of a specific antagonist with the CB1 cannabinoid receptor revealed insights into the steric binding interactions, suggesting the potential of structurally related compounds in receptor-targeted drug design (Shim et al., 2002).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7OS/c1-13-11-14(2)30(28-13)20-6-5-19(26-27-20)29-9-7-15(8-10-29)21(31)25-22-24-17-4-3-16(23)12-18(17)32-22/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZBMRWVEIQPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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